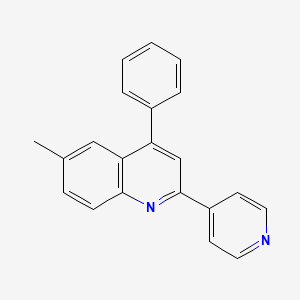
6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline, also known as MPQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various scientific research fields, including neuroscience and cancer research.
Scientific Research Applications
Synthesis and Structural Studies
A series of investigations have focused on the synthesis and structural characterization of quinoline derivatives, including the manipulation of substituents to explore their chemical and physical properties. For instance, the study by Peczyńska‐Czoch et al. (1994) elaborated on the synthesis of methyl-substituted indolo[2,3-b]quinolines, demonstrating their cytotoxic and antimicrobial activities, which were significantly influenced by the position and number of methyl substituents (Peczyńska‐Czoch, Pognan, Kaczmarek, & Boratyński, 1994). Furthermore, Gong et al. (2014) synthesized metal(II) complexes based on quinoline-2,3-dicarboxylate, investigating their electrocatalytic activities for the degradation of methyl orange, suggesting potential environmental applications (Gong, Zhang, Qin, Li, Meng, & Lin, 2014).
Interaction with DNA and Biological Implications
The interaction of quinoline derivatives with DNA and their biological implications have been a subject of research. The synthesis and in vivo evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors by Hamaguchi et al. (2014) showcased the potential of quinoline structures in therapeutic applications, highlighting the design strategies to improve metabolic stability and demonstrating efficacy in animal models (Hamaguchi, Masuda, Samizu, Mihara, Takama, & Watanabe, 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of quinoline derivatives have also been extensively studied. Kalinin et al. (2013) synthesized imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety, discovering significant antimicrobial properties, particularly against bacteria, with certain compounds showing bacteriostatic and fungistatic activities comparable to standard drugs (Kalinin, Voloshina, Kulik, Zobov, & Mamedov, 2013).
Photophysical and Electrochemical Properties
Research on the photophysical and electrochemical properties of quinoline derivatives has provided insights into their potential applications in materials science. Yin et al. (2016) explored the manipulation of the lowest unoccupied molecular orbital (LUMO) distribution in quinoxaline-containing compounds, achieving efficient blue phosphorescent organic light-emitting diodes (PhOLEDs) with high current efficiency and external quantum efficiency, demonstrating the utility of these materials in electronic and photonic devices (Yin, Sun, Zeng, Xiang, Zhou, Ma, & Yang, 2016).
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that quinoline-based compounds can play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides . They can hydrolyze both cAMP and cGMP, but have a higher affinity for cAMP .
Biochemical Pathways
Quinoline-based compounds are known to influence various biochemical pathways, including those involved in signal transduction .
Pharmacokinetics
The pharmacokinetics of quinoline-based compounds can vary widely depending on their specific chemical structure .
Result of Action
Quinoline-based compounds are known to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of quinoline-based compounds .
properties
IUPAC Name |
6-methyl-4-phenyl-2-pyridin-4-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c1-15-7-8-20-19(13-15)18(16-5-3-2-4-6-16)14-21(23-20)17-9-11-22-12-10-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBXIWNUGYMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3011769.png)
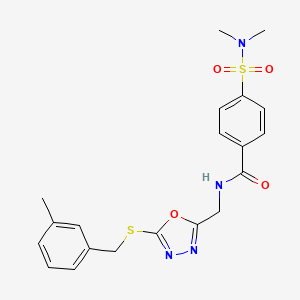

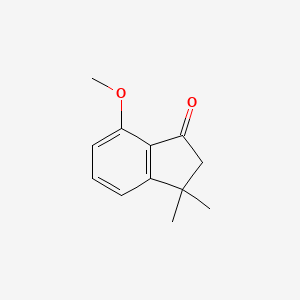
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-fluoropropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B3011778.png)
![N-(2,4-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B3011781.png)

![2-[3-(4-Fluoro-2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3011784.png)
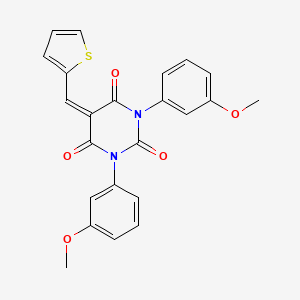
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)
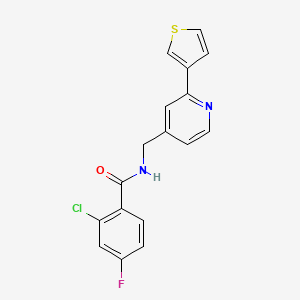
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)
